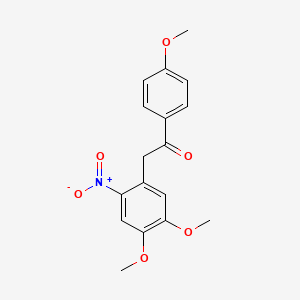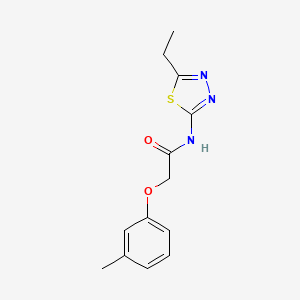
1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide, also known as EHP-101, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. EHP-101 is a small molecule that belongs to the class of compounds known as piperidinecarboxamides. It has been shown to have promising effects in preclinical studies for the treatment of various neurological disorders such as multiple sclerosis, neuropathic pain, and Huntington's disease.
作用機序
The exact mechanism of action of 1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on multiple targets in the central nervous system. This compound has been shown to modulate the activity of several different ion channels, including voltage-gated calcium channels and transient receptor potential channels. It has also been shown to reduce the activity of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to reduce inflammation, demyelination, and neurodegeneration in models of multiple sclerosis and Huntington's disease. It has also been shown to reduce pain behavior and increase the threshold for pain in models of neuropathic pain.
実験室実験の利点と制限
One advantage of 1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide is that it has been shown to have a favorable safety profile in preclinical studies. It has also been shown to have a broad spectrum of activity, making it a potentially useful therapeutic agent for multiple neurological disorders. One limitation of this compound is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.
将来の方向性
There are several potential future directions for research on 1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide. One area of research could be to further elucidate its mechanism of action and identify additional targets for therapeutic intervention. Another area of research could be to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy in clinical settings. Additionally, further preclinical studies could be conducted to evaluate its potential therapeutic applications for other neurological disorders.
合成法
The synthesis of 1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide is a multistep process that involves the reaction of several different chemical reagents. The starting material for the synthesis is 2-hydroxy-5-methylbenzaldehyde, which is reacted with ethylsulfonyl chloride to form 2-ethylsulfonyl-5-methylbenzaldehyde. This intermediate is then reacted with piperidinecarboxylic acid to form the final product, this compound.
科学的研究の応用
1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In a mouse model of multiple sclerosis, this compound was shown to reduce inflammation and demyelination, leading to improved motor function. In a rat model of neuropathic pain, this compound was shown to reduce pain behavior and increase the threshold for pain. In a mouse model of Huntington's disease, this compound was shown to reduce the accumulation of toxic proteins and improve motor function.
特性
IUPAC Name |
1-ethylsulfonyl-N-(2-hydroxy-5-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-22(20,21)17-8-6-12(7-9-17)15(19)16-13-10-11(2)4-5-14(13)18/h4-5,10,12,18H,3,6-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGANXXXQPFWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196553 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5835733.png)


![(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5835743.png)
![N-[2-(hydroxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5835759.png)

methyl]-N'-phenylthiourea](/img/structure/B5835772.png)


![4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5835792.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide](/img/structure/B5835811.png)
